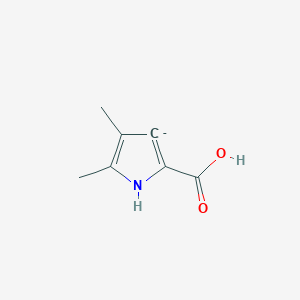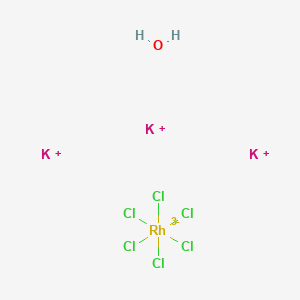
Tripotassium;hexachlororhodium(3-);hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripotassium hexachlororhodate, also known as potassium hexachlororhodate(III), is a chemical compound with the formula K3RhCl6. It is a coordination complex of rhodium in the +3 oxidation state, and it appears as a red powder. This compound is used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Tripotassium hexachlororhodate can be synthesized through the reaction of rhodium trichloride with potassium chloride in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the complex. The general reaction is as follows:
RhCl3+3KCl→K3[RhCl6]
The product is then isolated by crystallization from the solution .
Industrial Production Methods
In industrial settings, the production of tripotassium hexachlororhodate involves similar synthetic routes but on a larger scale. The process includes the purification of rhodium trichloride and the controlled addition of potassium chloride under specific temperature and pressure conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tripotassium hexachlororhodate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or elemental rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or amines in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes or elemental rhodium.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Tripotassium hexachlororhodate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Employed in studies involving rhodium-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in the production of fine chemicals and as a precursor for other rhodium complexes
作用機序
The mechanism of action of tripotassium hexachlororhodate involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with nucleic acids and proteins, potentially leading to the inhibition of cellular processes. The molecular targets and pathways involved include DNA binding and disruption of protein function .
類似化合物との比較
Similar Compounds
- Potassium hexachloroiridate(III) (K3IrCl6)
- Potassium hexachloroplatinate(IV) (K2PtCl6)
- Potassium hexachlororuthenate(III) (K3RuCl6)
Uniqueness
Tripotassium hexachlororhodate is unique due to its specific coordination chemistry and the ability of rhodium to participate in a wide range of oxidation states and catalytic processes. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in both research and industrial applications .
特性
分子式 |
Cl6H2K3ORh |
|---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
tripotassium;hexachlororhodium(3-);hydrate |
InChI |
InChI=1S/6ClH.3K.H2O.Rh/h6*1H;;;;1H2;/q;;;;;;3*+1;;+3/p-6 |
InChIキー |
UETDAMRBCQITBC-UHFFFAOYSA-H |
正規SMILES |
O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


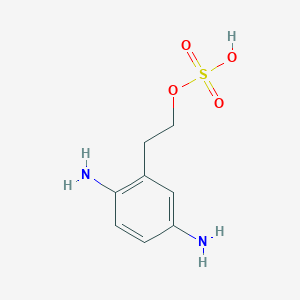
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)

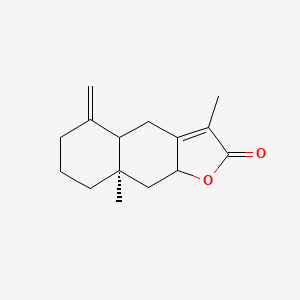
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)

![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)

![2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)
![[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate](/img/structure/B14790822.png)
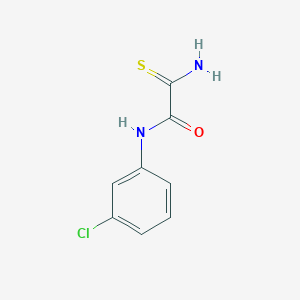
![ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B14790840.png)
![(2S)-2-[4-[(4R)-4-(4-Fluorophenyl)-4,5-dihydro-2-oxazolyl]phenyl]morpholine](/img/structure/B14790863.png)
